Ro 61-8048

Description

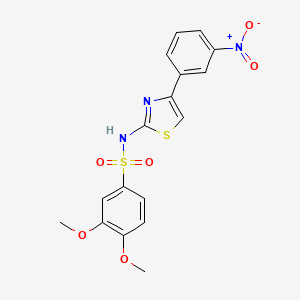

is a high-affinity inhibitor of Kynurenine 3-Hydroxylase; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O6S2/c1-25-15-7-6-13(9-16(15)26-2)28(23,24)19-17-18-14(10-27-17)11-4-3-5-12(8-11)20(21)22/h3-10H,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPBMCKQJOZAQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415218 | |

| Record name | Ro 61-8048 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199666-03-0 | |

| Record name | 3,4-Dimethoxy-N-[4-(3-nitrophenyl)-2-thiazolyl]benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199666-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro 61-8048 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 199666-03-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Ro 61-8048

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 61-8048 is a potent and selective inhibitor of kynurenine 3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway. By inhibiting KMO, this compound effectively modulates the balance of neuroactive metabolites within the kynurenine pathway. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, and impact on downstream signaling. It includes a compilation of quantitative pharmacological data, detailed experimental protocols for in vitro and in vivo studies, and visual representations of its mechanism and experimental workflows to support further research and drug development efforts.

Introduction

The kynurenine pathway is the primary route of tryptophan metabolism in mammals, producing a range of biologically active molecules. Dysregulation of this pathway has been implicated in the pathophysiology of numerous neurological and psychiatric disorders. A key enzymatic control point in this pathway is kynurenine 3-monooxygenase (KMO), which catalyzes the conversion of kynurenine (KYN) to 3-hydroxykynurenine (3-HK). This step commits the pathway towards the production of the neurotoxin quinolinic acid (QUIN), an NMDA receptor agonist.

This compound is a synthetic, small-molecule inhibitor that demonstrates high affinity and selectivity for KMO.[1] Its inhibitory action redirects the kynurenine pathway towards the synthesis of kynurenic acid (KYNA), an endogenous antagonist of ionotropic glutamate receptors, including the N-methyl-D-aspartate (NMDA) receptor, and a negative allosteric modulator of α7 nicotinic acetylcholine receptors (α7nAChRs).[2] This shift from neurotoxic to neuroprotective metabolites underscores the therapeutic potential of this compound in a variety of disease models.

Mechanism of Action

The primary mechanism of action of this compound is the potent and selective inhibition of kynurenine 3-monooxygenase (KMO).[1][3] KMO is a flavin-dependent monooxygenase responsible for the hydroxylation of L-kynurenine to 3-hydroxykynurenine. By inhibiting this enzymatic step, this compound effectively reduces the production of downstream neurotoxic metabolites, including 3-HK and quinolinic acid.

Recent structural and biochemical studies have revealed that this compound acts as an allosteric inhibitor of KMO.[4] It binds to a unique tunnel-like structure in proximity to the substrate-binding pocket, inducing a conformational change that affects the catalytic residue and either blocks substrate entry or product release.[4] This allosteric binding mode contributes to its high selectivity.

The inhibition of KMO by this compound leads to an accumulation of kynurenine, which is then preferentially metabolized by kynurenine aminotransferases (KATs) to form kynurenic acid (KYNA). The resulting elevation of KYNA levels is central to the pharmacological effects of this compound. KYNA is a broad-spectrum antagonist of ionotropic glutamate receptors, with a notable affinity for the glycine co-agonist site of the NMDA receptor. By antagonizing NMDA receptors, KYNA can mitigate excitotoxicity, a common pathological process in many neurological disorders. Furthermore, KYNA modulates cholinergic neurotransmission through its interaction with α7nAChRs.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its in vitro potency and in vivo efficacy.

Table 1: In Vitro Inhibitory Activity of this compound against Kynurenine 3-Monooxygenase

| Parameter | Value | Species | Assay Conditions | Reference |

| IC₅₀ | 37 nM | Rat | Recombinant enzyme | [3] |

| Kᵢ | 4.8 nM | Rat | Recombinant enzyme | [1] |

Table 2: In Vivo Effects of this compound on Kynurenine Pathway Metabolites and Pharmacological Outcomes

| Animal Model | Dosage and Route | Primary Outcome | Effect | Reference |

| Gerbil | 30 µmol/kg, p.o. | Cerebral KMO Inhibition | ~85% inhibition at 2 hours | [3] |

| Rat | 40 mg/kg, p.o. | Ischemic Brain Damage | Reduction in damage | [1] |

| dtsz Hamster | 50-150 mg/kg, i.p. | Dystonia Severity | Significant reduction | [3] |

| Rat | 100 µmol/kg, p.o. | Hippocampal KYNA | 7.5-fold increase | [3] |

| Mutant Hamster | 100 mg/kg, i.p. | Striatal KYNA | 2- to 3-fold increase | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Kynurenine 3-Monooxygenase (KMO) Inhibition Assay

This protocol describes a cell-free assay to determine the inhibitory potency of this compound against KMO.

Materials:

-

Recombinant KMO enzyme

-

L-Kynurenine (substrate)

-

NADPH (cofactor)

-

This compound

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations.

-

Prepare solutions of L-kynurenine and NADPH in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

This compound solution (or vehicle for control)

-

Recombinant KMO enzyme

-

-

Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding a mixture of L-kynurenine and NADPH to each well.

-

-

Data Acquisition:

-

Immediately measure the absorbance at 340 nm (A₃₄₀) at time zero.

-

Continue to monitor the decrease in A₃₄₀ over time, as NADPH is consumed.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of this compound.

-

Plot the reaction velocity as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

-

In Vivo Microdialysis for Extracellular Kynurenic Acid Measurement

This protocol outlines the procedure for in vivo microdialysis in rodents to measure the effect of this compound on extracellular KYNA levels in the brain.

References

Ro 61-8048: A Technical Guide to a Potent Kynurenine 3-Monooxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ro 61-8048, a potent and selective inhibitor of kynurenine 3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway. Dysregulation of the kynurenine pathway is implicated in the pathophysiology of numerous neurodegenerative and psychiatric disorders. By inhibiting KMO, this compound effectively modulates the pathway, reducing the production of the neurotoxic metabolite 3-hydroxykynurenine (3-HK) and consequently the excitotoxin quinolinic acid (QUIN), while increasing the levels of the neuroprotective kynurenic acid (KYNA). This guide details the chemical properties, mechanism of action, and pharmacological effects of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Introduction

The kynurenine pathway is the primary metabolic route for tryptophan in mammals, producing a range of neuroactive compounds.[1] Kynurenine 3-monooxygenase (KMO) is a pivotal enzyme in this pathway, catalyzing the conversion of L-kynurenine to 3-hydroxykynurenine.[2] Elevated KMO activity is associated with an increased production of neurotoxic downstream metabolites, including quinolinic acid, an NMDA receptor agonist.[2] Conversely, the inhibition of KMO shifts the pathway towards the synthesis of kynurenic acid, an antagonist of glutamate receptors with neuroprotective properties.[3][4]

This compound has emerged as a significant research tool for investigating the therapeutic potential of KMO inhibition.[5] This document serves as a technical resource for researchers, providing essential information for the effective utilization of this compound in preclinical studies.

Chemical and Physical Properties

This compound, with the IUPAC name 3,4-dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzenesulfonamide, is a synthetic small molecule.[6][7] Its key properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 3,4-dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzenesulfonamide | [6][7] |

| CAS Number | 199666-03-0 | [3][6][8] |

| Molecular Formula | C₁₇H₁₅N₃O₆S₂ | [3][6][8] |

| Molecular Weight | 421.45 g/mol | [8][9] |

| Purity | ≥98% | [3][5] |

| Appearance | Crystalline solid | [10] |

| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 10 mM). | [3][5][6] |

Mechanism of Action and In Vitro Activity

This compound is a potent and competitive inhibitor of kynurenine 3-monooxygenase.[3][5] More specifically, it has been shown to act as an allosteric inhibitor, binding to a unique tunnel in proximity to the substrate-binding pocket and affecting the conformation of essential catalytic residues.[11] This inhibition leads to a redirection of the kynurenine pathway, as illustrated in the signaling pathway diagram below.

The inhibitory potency of this compound has been quantified in various studies, with the following key parameters:

| Parameter | Value | Reference |

| IC₅₀ | 37 nM | [3][5][9] |

| Kᵢ | 4.8 nM | [3][5][9] |

In Vivo Pharmacological Effects

This compound is orally active and brain penetrant, exhibiting a range of neuroprotective effects in various animal models.[3][5][6]

| Animal Model | Dosage and Administration | Observed Effects | Reference |

| Gerbils and Rats | 30 mg/kg, p.o. | Inhibition of kynurenine 3-hydroxylase. | [9] |

| Gerbils | 30 µmol/kg, p.o. | ~85% inhibition of cerebral KMO, peaking at 2 hours and lasting up to 8 hours. | [12] |

| Rats | 100 µmol/kg, p.o. | 7.5-fold increase in extracellular kynurenic acid in the hippocampus. | [13] |

| dtsz Mutant Hamsters (Paroxysmal Dyskinesia) | 50, 100, and 150 mg/kg, i.p. | Significant reduction in the severity of dystonia. | [12][14] |

| dtsz Mutant Hamsters | 100 mg/kg, i.p. | Two- to threefold increase in kynurenic acid in the striatum, cerebellum, and brainstem. | [14] |

| Mice (Immune-stimulated) | Repeated doses | Significant decrease in quinolinic acid in blood and brain. | [15] |

| Rats (Surgically induced brain injury) | Not specified | Prevents post-operative brain edema and neuronal apoptosis. | [3][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Kynurenine 3-Monooxygenase (KMO) Inhibition Assay

This protocol is adapted from commercially available KMO inhibitor screening kits and published research.[3]

Objective: To determine the in vitro inhibitory activity of this compound on KMO.

Materials:

-

Recombinant human KMO enzyme

-

KMO assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

L-Kynurenine (substrate)

-

NADPH (cofactor)

-

This compound

-

96-well microplate

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare stock solutions of L-Kynurenine and NADPH in the assay buffer.

-

Dilute the recombinant human KMO enzyme to the desired concentration in cold assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer.

-

Add the desired concentrations of this compound (or vehicle for control).

-

Add the diluted KMO enzyme to all wells except the blank.

-

Incubate the plate at room temperature for a short period to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Start the enzymatic reaction by adding a mixture of L-Kynurenine and NADPH to all wells.

-

-

Measurement:

-

Immediately measure the absorbance at 340 nm at time zero.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Measure the absorbance at 340 nm again. The decrease in absorbance corresponds to the oxidation of NADPH, which is proportional to KMO activity.

-

-

Data Analysis:

-

Calculate the rate of NADPH consumption for each concentration of this compound.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to calculate the IC₅₀ value.

-

Measurement of Kynurenine Pathway Metabolites by HPLC

This protocol provides a general framework for the analysis of kynurenine and its metabolites in biological samples following this compound administration.

Objective: To quantify the levels of kynurenine, kynurenic acid, and other relevant metabolites in plasma or brain tissue homogenates.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detection

-

C18 reversed-phase column

-

Mobile phase (e.g., a mixture of potassium phosphate buffer and acetonitrile)

-

Standards for kynurenine, kynurenic acid, and other metabolites of interest

-

Perchloric acid or other deproteinizing agent

-

Centrifuge

Procedure:

-

Sample Preparation:

-

For plasma samples, deproteinize by adding perchloric acid, vortexing, and centrifuging to pellet the proteins.

-

For brain tissue, homogenize in an appropriate buffer, followed by deproteinization.

-

Collect the supernatant for analysis.

-

-

HPLC Analysis:

-

Equilibrate the HPLC column with the mobile phase.

-

Inject the prepared sample onto the column.

-

Elute the metabolites using an isocratic or gradient mobile phase.

-

Detect the metabolites at their respective wavelengths (e.g., UV detection for kynurenine, fluorescence detection for kynurenic acid).

-

-

Quantification:

-

Generate a standard curve for each metabolite using known concentrations of the standards.

-

Determine the concentration of each metabolite in the samples by comparing their peak areas to the standard curve.

-

In Vivo Microdialysis for Measuring Extracellular Kynurenic Acid

This protocol outlines the procedure for in vivo microdialysis in the rat brain to assess the effect of this compound on extracellular kynurenic acid levels.

Objective: To measure the real-time changes in extracellular kynurenic acid in a specific brain region (e.g., hippocampus or striatum) following systemic administration of this compound.

Materials:

-

Stereotaxic apparatus for surgery

-

Microdialysis probes

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

Fraction collector

-

HPLC system with fluorescence detection

Procedure:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Implant a guide cannula targeting the brain region of interest.

-

Allow the animal to recover from surgery.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals.

-

Administer this compound (e.g., intraperitoneally or orally).

-

Continue to collect dialysate samples for several hours post-administration.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for kynurenic acid content using a sensitive HPLC method with fluorescence detection.

-

-

Data Analysis:

-

Express the kynurenic acid concentrations in the dialysates as a percentage of the baseline levels to visualize the time-course of the effect of this compound.

-

Conclusion

This compound is a well-characterized and potent inhibitor of kynurenine 3-monooxygenase. Its ability to modulate the kynurenine pathway, leading to a decrease in neurotoxic metabolites and an increase in neuroprotective kynurenic acid, makes it an invaluable tool for research in neurodegenerative and psychiatric disorders. The data and protocols presented in this technical guide are intended to facilitate the design and execution of robust preclinical studies aimed at further elucidating the therapeutic potential of KMO inhibition.

References

- 1. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Reducing cannabinoid abuse and preventing relapse by enhancing endogenous brain levels of kynurenic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Changes in extracellular kynurenic acid concentrations in rat prefrontal cortex after D-kynurenine infusion: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of the Neurodegenerative Disease Target Kynurenine-3-Monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of kynurenic acid levels in rat brain microdialysis samples and changes in kynurenic acid levels induced by N-acetylaspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. psychogenics.com [psychogenics.com]

- 10. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pure.au.dk [pure.au.dk]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of Anticonvulsant Activity of 80% Methanolic Root Bark Extract and Solvent Fractions of Pentas schimperiana (A. Rich.) Vatke (Rubiaceae) in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Properties of Ro 61-8048

Introduction

Ro 61-8048, chemically known as 3,4-Dimethoxy-N-[4-(3-nitrophenyl)-2-thiazolyl]benzenesulfonamide, is a potent, selective, and competitive inhibitor of the enzyme Kynurenine 3-monooxygenase (KMO), also referred to as kynurenine 3-hydroxylase.[1][2] KMO is a critical enzyme in the tryptophan metabolic pathway, known as the kynurenine pathway.[3] By inhibiting KMO, this compound modulates the balance of neuroactive metabolites within this pathway, leading to a range of pharmacological effects.[3] This orally active, brain-penetrant compound has demonstrated significant neuroprotective, anticonvulsant, and antidystonic properties in various preclinical models, making it a valuable research tool and a potential therapeutic candidate for neurological and psychiatric disorders.[1][2]

Mechanism of Action: Kynurenine Pathway Modulation

The primary mechanism of action of this compound is the inhibition of KMO.[4] The kynurenine pathway is the main route for tryptophan degradation in the body.[3] Tryptophan is first converted to kynurenine (KYN). KYN stands at a metabolic crossroads, where it can be metabolized down two distinct branches:

-

Neuroprotective Branch: Kynurenine aminotransferases (KATs) convert KYN into kynurenic acid (KYNA), an endogenous antagonist of glutamate receptors, including the NMDA receptor (at the glycine site) and α7-nicotinic acetylcholine receptors.[5][6]

-

Neurotoxic Branch: Kynurenine 3-monooxygenase (KMO) converts KYN into 3-hydroxykynurenine (3-HK).[5] This branch leads to the production of several potentially neurotoxic metabolites, most notably quinolinic acid (QUIN), an NMDA receptor agonist and a producer of oxidative stress.[6][7]

Under inflammatory conditions, the pathway is often shifted towards the KMO-driven neurotoxic branch.[6] this compound competitively inhibits KMO, which blocks the conversion of KYN to 3-HK.[5] This inhibition shunts the metabolic pathway toward the KAT-mediated neuroprotective branch, resulting in a significant increase in the synthesis and concentration of neuroprotective KYNA and a decrease in the neurotoxic metabolites 3-HK and QUIN.[1][5][7] Structural studies suggest this compound may also act in an allosteric manner by binding to a unique tunnel near the substrate-binding pocket, blocking substrate entry or product release.[8]

Quantitative Pharmacological Data

The potency and efficacy of this compound have been quantified in numerous in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Potency

| Parameter | Value | Target Enzyme | Notes | Source |

| IC₅₀ | 37 nM | Kynurenine 3-monooxygenase (KMO) | The concentration causing 50% inhibition of enzyme activity. | [1][2][4][9] |

| Kᵢ | 4.8 nM | Kynurenine 3-monooxygenase (KMO) | The inhibition constant, indicating high binding affinity. | [4] |

Table 2: Summary of Key In Vivo Experimental Findings

| Animal Model | Condition | Dose & Route | Key Findings | Source |

| Gerbils | Cerebral Ischemia | 30 µmol/kg, p.o. | ~85% inhibition of cerebral KMO, peaking at 2 hours and lasting up to 8 hours. | [1] |

| Rats | Cerebral Ischemia | 40 mg/kg, p.o. | Reduced ischemic brain damage. | [4] |

| dtsz Hamsters | Paroxysmal Dystonia | 50, 100, 150 mg/kg, i.p. | Dose-dependently reduced the severity of dystonia; 100 mg/kg led to a 2-3 fold increase in striatal KYNA. | [1][10] |

| Mice | Pilocarpine-induced Epilepsy | 42 mg/kg, i.p. | Reduced seizure frequency and severity, and alleviated comorbid depressive-like behaviors. | [5] |

| Mice | Immune-stimulation | 0.1-100 µM (in vitro slices) | Strongly reduced quinolinic acid neo-formation in organ slices. | [7] |

| Squirrel Monkeys | THC Self-administration | 10-20 mg/kg, i.m. | Dose-dependently reduced THC self-administration, suggesting a decrease in rewarding effects. | [11] |

| Rats | Surgically Induced Brain Injury | N/A | Prevents post-operative brain edema and neuronal apoptosis. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for the preparation and in vivo evaluation of this compound.

Protocol 1: Preparation of this compound for In Vivo Administration

This compound is soluble in DMSO and ethanol but has poor water solubility.[2] For in vivo experiments, specific vehicle formulations are required.

Objective: To prepare a clear, injectable solution of this compound.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

Procedure (based on a common formulation)[1]:

-

Prepare a stock solution of this compound in DMSO. Due to its high solubility in DMSO (up to 100 mM), this serves as the starting point.[2]

-

To create the final injection vehicle, add co-solvents sequentially. A typical formulation consists of:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

-

Begin with the required volume of the DMSO stock solution.

-

Sequentially add the PEG300, Tween-80, and finally the saline, vortexing thoroughly after each addition to ensure a clear solution.

-

If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

-

It is recommended to prepare the final working solution fresh on the day of the experiment.[1]

Protocol 2: Evaluation of Anticonvulsant and Antidepressant Effects in a Mouse Epilepsy Model

This protocol is adapted from studies evaluating the efficacy of this compound in a chronic epilepsy model.[5]

Objective: To assess the effect of this compound on seizure frequency, severity, and comorbid depression-like behaviors.

Methodology:

-

Animal Model: Utilize a pilocarpine-induced chronic epilepsy model in mice.

-

Group Allocation: Divide animals into four groups: Healthy Control (HC), Epileptic Model (EM), this compound treated Control (RC), and this compound treated Epileptic Model (RM).

-

Dosing Regimen: Administer this compound (e.g., 42 mg/kg, i.p.) or a volume-matched vehicle solution to the respective groups over a specified treatment period (e.g., 14 days).[5]

-

Seizure Monitoring: Continuously monitor seizure frequency and severity using 24-hour video recording and a standardized scoring system (e.g., the Racine scale).

-

Behavioral Assessment:

-

Biochemical Analysis: Following the treatment period, collect brain tissue (e.g., hippocampus) and plasma. Use techniques like High-Performance Liquid Chromatography (HPLC) to quantify the levels of kynurenine pathway metabolites (KYN, KYNA, 3-HK, QUIN) to confirm the mechanism of action.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, kynurenine 3-monooxygenase (KMO) inhibitor (CAS 199666-03-0) | Abcam [abcam.com]

- 3. scbt.com [scbt.com]

- 4. selleckchem.com [selleckchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Systematic Review on the Involvement of the Kynurenine Pathway in Stroke: Pre-clinical and Clinical Evidence [frontiersin.org]

- 7. Quinolinic acid formation in immune-activated mice: studies with (m-nitrobenzoyl)-alanine (mNBA) and 3,4-dimethoxy-[-N-4-(-3-nitrophenyl)thiazol-2yl]-benzenesul fonamide (this compound), two potent and selective inhibitors of kynurenine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biochemistry and structural studies of kynurenine 3-monooxygenase reveal allosteric inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | kynurenine 3-hydroxylase inhibitor | Hello Bio [hellobio.com]

- 10. The kynurenine 3-hydroxylase inhibitor this compound improves dystonia in a genetic model of paroxysmal dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Kynurenine 3-Monooxygenase Inhibitor Ro 61-8048: A Technical Overview of its Impact on Kynurenic Acid Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 61-8048 is a potent and selective inhibitor of Kynurenine 3-Monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway. By inhibiting KMO, this compound effectively redirects the kynurenine pathway towards the synthesis of kynurenic acid (KYNA), an endogenous antagonist of glutamate receptors. This shift from the neurotoxic branch, which produces quinolinic acid (QUIN), to the neuroprotective branch has significant therapeutic implications for a range of neurological and psychiatric disorders. This document provides a comprehensive technical guide on the mechanism of action of this compound, its quantitative effects on KYNA levels as documented in preclinical studies, and detailed experimental protocols utilized in this research.

Introduction: The Kynurenine Pathway and this compound

The kynurenine pathway (KP) is the primary route for tryptophan metabolism in the body. This pathway generates several neuroactive metabolites, creating a delicate balance between neuroprotection and neurotoxicity. A key enzyme in this pathway, Kynurenine 3-Monooxygenase (KMO), converts kynurenine (KYN) into 3-hydroxykynurenine (3-HK), a precursor to the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist, quinolinic acid.

Alternatively, kynurenine can be metabolized by kynurenine aminotransferases (KATs) to produce kynurenic acid (KYNA), a broad-spectrum antagonist of ionotropic glutamate receptors and the α7 nicotinic acetylcholine receptor (α7nAChR).[1] By inhibiting KMO, the metabolic flux of kynurenine is shunted towards the production of KYNA.[2]

This compound, chemically known as 3,4-dimethoxy-N-[4-(3-nitrophenyl)-2-thiazolyl]benzenesulfonamide, is a potent, competitive, and orally active inhibitor of KMO.[3] Its ability to modulate the kynurenine pathway and increase levels of neuroprotective KYNA makes it a valuable tool for neuroscience research and a potential therapeutic agent.[2]

Mechanism of Action

This compound acts as a high-affinity competitive inhibitor of KMO. By blocking the active site of KMO, it prevents the conversion of kynurenine to 3-hydroxykynurenine. This inhibition leads to an accumulation of kynurenine, which then serves as an increased substrate for kynurenine aminotransferases (KATs), resulting in elevated synthesis and extracellular concentrations of KYNA.[2][4] This mechanism effectively shifts the balance of the kynurenine pathway away from the production of neurotoxic metabolites like quinolinic acid and towards the neuroprotective KYNA.[2]

Quantitative Data on Efficacy

The efficacy of this compound has been quantified in both in vitro and in vivo models. The compound demonstrates high-affinity binding to KMO and significantly elevates KYNA levels in various experimental settings.

Table 1: In Vitro Inhibitory Potency of this compound

| Parameter | Value | Source |

| IC₅₀ | 37 nM | [3][5] |

| Kᵢ | 4.8 nM | [5] |

Table 2: In Vivo Effects of this compound on Kynurenic Acid Levels

| Animal Model | Dosage & Administration | Brain Region | Fold/Concentration Increase in KYNA | Source |

| Gerbils | 30 µmol/kg p.o. | Cerebrum | ~85% inhibition of KMO activity | [3] |

| dtsz Mutant Hamsters | 100 mg/kg i.p. | Striatum, Cerebellum, Brainstem | 2- to 3-fold increase | [3][6] |

| Rats (Anesthetized) | 100 mg/kg i.p. | Dialysate (Frontal Lobe) | 11-fold increase (to 33.8 nM) | [7] |

| Epileptic Mice | Not specified | Brain | Significant increase in KYNA/KYN ratio | [2] |

| Murine Cerebral Malaria Model | Not specified | Brain | 10-fold higher KYNA/QUIN ratio | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following section outlines key experimental protocols used to evaluate the effects of this compound.

In Vivo Administration and Tissue Analysis in Hamsters

-

Animal Model : Male and female dtsz mutant Syrian golden hamsters, an animal model for paroxysmal dystonia.[3][6]

-

Drug Administration : this compound was administered intraperitoneally (i.p.) at doses of 50, 100, and 150 mg/kg.[3][6]

-

Objective : To assess the antidystonic effects and the impact on brain KYNA levels.

-

Analysis : Following a 3-hour observation period for dystonia, brain tissues (striatum, cerebellum, brainstem) were homogenized for the determination of kynurenic acid concentrations, likely using methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6]

In Vivo Microdialysis in Rats

-

Animal Model : Halothane-anesthetized rats.[7]

-

Surgical Procedure : Implantation of multifunctional microdialysis probes into the frontal lobe of the brain.[7]

-

Drug Administration : A single dose of this compound (100 mg/kg i.p.) was administered.[7]

-

Objective : To measure the real-time changes in extracellular KYNA levels following KMO inhibition.

-

Sample Collection & Analysis : Dialysate samples were collected continuously and analyzed to monitor KYNA concentrations. This technique allows for the direct measurement of extracellular neurochemicals in the living brain.[7]

In Vitro Organ Slice Studies

-

Method : Organ slices (e.g., spleen, lung, liver, brain) from mice were incubated in a medium containing kynurenine.[9]

-

Drug Application : this compound was added to the incubation medium at concentrations ranging from 0.1 to 100 µM.[9]

-

Objective : To determine the direct effect of this compound on the formation of quinolinic acid (QUIN) from kynurenine in isolated tissues.

-

Analysis : The supernatant was analyzed for QUIN levels. Results showed that this compound strongly reduced the neo-formation of QUIN, demonstrating that KMO activity is required for its synthesis in vitro.[3][9]

Pharmacokinetics and Blood-Brain Barrier Penetration

While this compound is a potent KMO inhibitor, studies have indicated that it does not effectively cross the blood-brain barrier (BBB).[10] Research using a prodrug of this compound, known as JM6, revealed that while the prodrug delivered high plasma concentrations of this compound (7.2 ± 0.8 µM), the corresponding brain levels were extremely low (18 ± 5 nM).[10] This concentration is below the IC₅₀ required for KMO inhibition within the central nervous system.

This finding suggests that the observed increases in brain KYNA levels following systemic administration of this compound are likely a consequence of peripheral KMO inhibition. The resulting increase in circulating kynurenine allows it to be actively transported across the BBB, where it is then converted to KYNA by astrocytes in the brain.[10]

Conclusion

This compound is a well-characterized and potent inhibitor of Kynurenine 3-Monooxygenase. Its mechanism of action reliably shifts kynurenine metabolism towards the production of the neuroprotective metabolite kynurenic acid. Quantitative data from a variety of preclinical models consistently demonstrate a significant, dose-dependent increase in KYNA levels following administration of this compound. The understanding that its central effects are likely mediated by peripheral KMO inhibition is a critical consideration for drug development professionals. The detailed protocols and established efficacy of this compound make it an invaluable pharmacological tool for investigating the therapeutic potential of modulating the kynurenine pathway.

References

- 1. This compound | 199666-03-0 | BR170575 | Biosynth [biosynth.com]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. The kynurenine 3-hydroxylase inhibitor this compound improves dystonia in a genetic model of paroxysmal dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo assessment of kynurenate neuroprotective potency and quinolinate excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Quinolinic acid formation in immune-activated mice: studies with (m-nitrobenzoyl)-alanine (mNBA) and 3,4-dimethoxy-[-N-4-(-3-nitrophenyl)thiazol-2yl]-benzenesul fonamide (this compound), two potent and selective inhibitors of kynurenine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. its.caltech.edu [its.caltech.edu]

In-depth Technical Guide: Neuroprotective Effects of Ro 61-8048 In Vitro

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro neuroprotective effects of Ro 61-8048, a potent and selective inhibitor of kynurenine 3-monooxygenase (KMO). The document details the underlying mechanism of action, summarizes key quantitative data from in vitro studies, provides experimental protocols for relevant assays, and includes visualizations of the critical signaling pathway and experimental workflows.

Core Mechanism of Neuroprotection: Modulation of the Kynurenine Pathway

This compound exerts its neuroprotective effects by inhibiting the enzyme kynurenine 3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway, known as the kynurenine pathway. KMO catalyzes the conversion of kynurenine (KYN) to 3-hydroxykynurenine (3-HK). The inhibition of KMO by this compound leads to a significant shift in the metabolic fate of kynurenine. This shift results in a decrease in the production of the neurotoxic downstream metabolites, 3-HK and quinolinic acid (QUIN), and an increase in the production of the neuroprotective metabolite, kynurenic acid (KYNA).[1][2][3][4]

Quinolinic acid is an agonist of the N-methyl-D-aspartate (NMDA) receptor, and its over-activation can lead to excitotoxicity and neuronal cell death.[4] In contrast, kynurenic acid is an antagonist of ionotropic glutamate receptors, including the NMDA receptor, and possesses antioxidant properties, thereby conferring neuroprotection.[4]

Quantitative Data on this compound Activity

The potency of this compound as a KMO inhibitor has been quantified in various in vitro assays. The following tables summarize the key inhibitory concentrations and binding affinities.

| Parameter | Value | Assay Condition | Reference |

| IC50 | 37 nM | Cell-free assay | [5] |

| Ki | 4.8 nM | Competitive inhibition assay | [5] |

Table 1: In Vitro Inhibitory Activity of this compound against Kynurenine 3-Monooxygenase.

In Vitro Neuroprotection Studies

The primary in vitro model used to demonstrate the neuroprotective effects of this compound is the organotypic hippocampal slice culture subjected to oxygen-glucose deprivation (OGD), a well-established model for studying ischemic brain injury.

Experimental Protocol: Organotypic Hippocampal Slice Culture with Oxygen-Glucose Deprivation (OGD)

This protocol is based on the methodology described in studies investigating neuroprotective agents in OGD models.

1. Preparation of Organotypic Hippocampal Slice Cultures:

-

Hippocampal slices (350-400 µm thick) are prepared from postnatal day 7-9 rat pups.

-

Slices are placed on semiporous membrane inserts in 6-well plates.

-

Cultures are maintained in a nutrient medium for 7-10 days to allow for maturation and stabilization.

2. Oxygen-Glucose Deprivation (OGD) Procedure:

-

The culture medium is replaced with a glucose-free Earle's balanced salt solution.

-

The cultures are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 30-60 minutes) to induce ischemic-like conditions.

3. Treatment with this compound:

-

This compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in the culture medium to the desired final concentrations.

-

The compound is typically added to the culture medium before, during, or after the OGD insult, depending on the experimental design.

4. Assessment of Neuroprotection:

-

Neuronal cell death is quantified 24-48 hours after the OGD insult.

-

A common method is the use of fluorescent dyes such as propidium iodide (PI), which is taken up by dead cells. The fluorescence intensity is measured and correlated with the extent of neuronal damage.

-

Immunohistochemical staining for neuronal markers (e.g., NeuN) and cell death markers (e.g., TUNEL) can also be performed.

Quantitative Results from Neuroprotection Studies

While the full text of the primary study by Carpenedo et al. (2002) is not directly accessible through the performed searches, related literature and supplier information confirm that this compound significantly reduces neuronal damage in organotypic hippocampal slice cultures subjected to OGD. Studies on similar KMO inhibitors have shown a dose-dependent reduction in neuronal death in this model. It has been demonstrated that this compound, at concentrations ranging from 0.1 to 100 µM, effectively reduces the formation of quinolinic acid in vitro.[2]

Conclusion

The in vitro evidence strongly supports the neuroprotective effects of this compound. Its mechanism of action, through the inhibition of KMO and the subsequent modulation of the kynurenine pathway, presents a promising therapeutic strategy for conditions involving excitotoxicity and neuronal damage. The organotypic hippocampal slice culture model provides a robust platform for further investigation of this compound and other KMO inhibitors in the context of ischemic brain injury and other neurodegenerative disorders. Further research focusing on detailed dose-response relationships and the precise timing of administration in in vitro models will be crucial for the clinical translation of these findings.

References

- 1. mdpi.com [mdpi.com]

- 2. Quinolinic acid formation in immune-activated mice: studies with (m-nitrobenzoyl)-alanine (mNBA) and 3,4-dimethoxy-[-N-4-(-3-nitrophenyl)thiazol-2yl]-benzenesul fonamide (this compound), two potent and selective inhibitors of kynurenine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. This compound | Kynurenine 3-monooxygenase | Tocris Bioscience [tocris.com]

The KMO Inhibitor Ro 61-8048: A Technical Guide to its Role in Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders. A key pathway implicated in the interplay between the immune system and the central nervous system is the kynurenine pathway, which governs the metabolism of tryptophan. Dysregulation of this pathway can lead to an imbalance of neuroactive metabolites, contributing to neuronal damage and disease progression. This technical guide provides an in-depth examination of Ro 61-8048, a potent and selective inhibitor of kynurenine 3-monooxygenase (KMO), a pivotal enzyme in this pathway. By inhibiting KMO, this compound effectively modulates the kynurenine pathway, reducing the production of the neurotoxic metabolite quinolinic acid while increasing the levels of the neuroprotective kynurenic acid. This guide will detail the mechanism of action of this compound, summarize key quantitative data from preclinical studies, provide detailed experimental protocols for its investigation, and visualize the associated signaling pathways and experimental workflows.

Introduction to this compound and the Kynurenine Pathway

This compound, chemically known as 3,4-dimethoxy-N-[4-(3-nitrophenyl)-2-thiazolyl]benzenesulfonamide, is a high-affinity, competitive inhibitor of kynurenine 3-monooxygenase (KMO).[1][2][3] KMO is a critical enzyme in the kynurenine pathway, the primary route of tryptophan degradation in mammals.[4][5] This pathway produces several neuroactive compounds that can be either neuroprotective or neurotoxic.[4][6]

In the context of neuroinflammation, pro-inflammatory cytokines can upregulate enzymes in the kynurenine pathway, including indoleamine 2,3-dioxygenase (IDO) and KMO.[7][8] This leads to a shift in tryptophan metabolism towards the production of quinolinic acid (QUIN), an NMDA receptor agonist with excitotoxic and pro-inflammatory properties.[9][10] Conversely, another branch of the pathway leads to the formation of kynurenic acid (KYNA), an antagonist of ionotropic glutamate receptors with neuroprotective effects.[2][6]

By inhibiting KMO, this compound blocks the conversion of kynurenine to 3-hydroxykynurenine, a precursor to QUIN.[4] This shunts the pathway towards the production of KYNA, thereby rebalancing the neurotoxic and neuroprotective arms of the kynurenine pathway.[11][12] This mechanism of action underlies the therapeutic potential of this compound in a variety of neuroinflammatory and neurodegenerative conditions.[8][13][14]

Quantitative Data on this compound

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its effects in various experimental models of neuroinflammation.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell/Assay Type | Reference |

| IC50 | 37 nM | Cell-free assay | [1][3] |

| Ki | 4.8 nM | Cell-free assay | [1][3] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | This compound Dose | Route of Administration | Key Findings | Reference |

| Gerbils and Rats (Ischemia) | 30-40 mg/kg | p.o. | Reduced ischemic brain damage | [1][3] |

| Hamsters (Paroxysmal Dyskinesia) | 150 mg/kg | i.p. | Significantly reduced the severity of dystonia | [1] |

| Mice (Human African Trypanosomiasis) | 100 mg/kg | i.p. | Significant reduction in the severity of the neuroinflammatory response in the late CNS stage | [4][15] |

| Rats (Surgically Induced Brain Injury) | 40 mg/kg | i.p. | Reduced brain water content and improved long-term neurological function | [9][16] |

| Mice (Experimental Autoimmune Encephalomyelitis) | 100 mg/kg | i.p. | Amelioration of EAE disease severity | [17] |

| Epileptic Mice | 42 mg/kg | i.p. | Alleviated seizure severity and improved depressive-like behaviors | [18][19] |

Table 3: Effects of this compound on Kynurenine Pathway Metabolites

| Experimental Model | Treatment | Metabolite Change | Reference |

| BV2 Murine Microglia | 10 µM this compound + LPS | Attenuated extracellular nitrite accumulation; Reduced TNF-α expression | [1] |

| Rats (Surgically Induced Brain Injury) | 40 mg/kg this compound | Increased kynurenic acid (KYNA) expression; Decreased quinolinic acid (QUIN) expression | [9][12] |

| Epileptic Mice | 42 mg/kg this compound | Increased KYNA level; Decreased 3-hydroxyanthranilic acid (3-HANA) level; Reduced 3-hydroxykynurenine (3-HK)/KYN ratio | [18][19] |

| Dtsz Mutant Hamsters | 100 mg/kg this compound | Two- to threefold increase of kynurenic acid in the striatum, cerebellum, and brainstem | [11] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Neuroinflammation

The following diagram illustrates the mechanism of action of this compound within the kynurenine pathway and its impact on neuroinflammation.

Experimental Workflow: In Vitro Microglia Activation Assay

This diagram outlines a typical workflow for investigating the effects of this compound on microglia activation in vitro.

Experimental Workflow: In Vivo Neuroinflammation Model

This diagram illustrates a general workflow for studying the effects of this compound in an in vivo model of neuroinflammation.

Detailed Experimental Protocols

In Vitro Microglia Activation Assay

Objective: To assess the effect of this compound on lipopolysaccharide (LPS)-induced inflammatory responses in microglia.

Materials:

-

BV2 murine microglial cell line or primary microglia

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (solubilized in DMSO)

-

Phosphate Buffered Saline (PBS)

-

Reagents for cytokine measurement (ELISA or Cytometric Bead Array)

-

Griess Reagent for nitrite measurement

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR reagents and primers for target genes (e.g., TNF-α, IL-6, iNOS, KMO)

-

Reagents for HPLC analysis of kynurenine pathway metabolites

Procedure:

-

Cell Culture: Culture BV2 microglia in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed cells into appropriate culture plates (e.g., 24-well or 96-well plates) and allow them to adhere overnight.

-

Treatment:

-

Prepare working solutions of LPS and this compound in culture medium.

-

Replace the culture medium with fresh medium containing the following treatments:

-

Vehicle control (medium with DMSO equivalent to the this compound group)

-

LPS (e.g., 100 ng/mL)

-

LPS + this compound (e.g., 10 µM)

-

This compound alone

-

-

Incubate the cells for a specified duration (e.g., 24 hours).

-

-

Sample Collection:

-

Collect the cell culture supernatant for cytokine and nitrite analysis.

-

Wash the cells with PBS and lyse them for RNA or protein extraction.

-

-

Analysis:

-

Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA or a cytometric bead array according to the manufacturer's instructions.

-

Nitrite Measurement: Determine the concentration of nitrite, an indicator of nitric oxide production, in the supernatant using the Griess assay.

-

Gene Expression Analysis: Extract total RNA from the cell lysates, reverse transcribe it to cDNA, and perform quantitative PCR (qPCR) to measure the relative expression of target genes.

-

Kynurenine Metabolite Analysis: Analyze the concentrations of kynurenic acid and quinolinic acid in the supernatant using High-Performance Liquid Chromatography (HPLC).

-

In Vivo Mouse Model of LPS-Induced Neuroinflammation

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of systemic inflammation-induced neuroinflammation.

Materials:

-

C57BL/6 mice

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Sterile saline

-

Anesthesia

-

Perfusion solutions (PBS and paraformaldehyde)

-

Tissue homogenization buffers

-

Reagents for immunohistochemistry (e.g., anti-Iba1, anti-GFAP antibodies)

-

Reagents for ELISA and HPLC

Procedure:

-

Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.

-

Treatment Groups: Randomly assign mice to the following treatment groups:

-

Vehicle + Saline

-

Vehicle + LPS

-

This compound + LPS

-

-

Drug Administration:

-

Administer this compound (e.g., 100 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

After a specified pre-treatment time (e.g., 30 minutes), administer LPS (e.g., 1 mg/kg) or saline via i.p. injection.

-

-

Behavioral Monitoring: Observe the mice for sickness behavior and perform any relevant behavioral tests at specified time points post-LPS injection.

-

Tissue Collection:

-

At a predetermined time point (e.g., 24 hours post-LPS), anesthetize the mice and collect blood via cardiac puncture.

-

Perfuse the mice with PBS followed by 4% paraformaldehyde for histological analysis, or with PBS alone for biochemical analysis.

-

Dissect the brain and other relevant tissues.

-

-

Analysis:

-

Immunohistochemistry: Process the brain tissue for immunohistochemical staining with antibodies against microglial (Iba1) and astrocyte (GFAP) markers to assess neuroinflammation.

-

Cytokine Measurement: Measure cytokine levels in the plasma and brain homogenates using ELISA.

-

Kynurenine Metabolite Analysis: Determine the concentrations of kynurenine pathway metabolites in the plasma and brain homogenates using HPLC.

-

Conclusion

This compound represents a promising therapeutic agent for the modulation of neuroinflammation. Its well-defined mechanism of action as a KMO inhibitor, leading to a favorable shift in the balance of neurotoxic and neuroprotective kynurenine pathway metabolites, is supported by a growing body of preclinical evidence. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further investigating the role of this compound and the broader implications of kynurenine pathway modulation in neurological diseases. Future research should focus on further elucidating the downstream signaling effects of this compound and its therapeutic potential in clinical settings.

References

- 1. Kynurenine pathway metabolic balance influences microglia activity: targeting kynurenine monooxygenase to dampen neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. Kynurenine pathway inhibition reduces central nervous system inflammation in a model of human African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantifying Microglia Morphology from Photomicrographs of Immunohistochemistry Prepared Tissue Using ImageJ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroinflammation and the Kynurenine Pathway in CNS Disease: Molecular Mechanisms and Therapeutic Implications [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Kynurenines in CNS disease: regulation by inflammatory cytokines [frontiersin.org]

- 9. Modification of Kynurenine Pathway via Inhibition of Kynurenine Hydroxylase Attenuates Surgical Brain Injury Complications in a Male Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trypanosomiasis and the brain | Parasitology | Cambridge Core [cambridge.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. An Overview of in vitro Methods to Study Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Modification of kynurenine pathway via inhibition of kynurenine hydroxylase attenuates surgical brain injury complications in a male rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. KMO Inhibition Improves Seizures and Depressive-like Behaviors Without Aggravating Cognitive Impairment in Epileptic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Ro 61-8048: A Technical Guide for Studying Tryptophan Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 61-8048 is a potent and selective inhibitor of kynurenine 3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway. By blocking the conversion of kynurenine into 3-hydroxykynurenine, this compound effectively modulates the balance of neuroactive metabolites within this pathway. This guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, experimental protocols, and its application in neuroscience, oncology, and other research areas. The information is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool to investigate the intricate role of tryptophan metabolism in health and disease.

Introduction: The Kynurenine Pathway and the Role of KMO

The kynurenine pathway is the primary route for tryptophan metabolism in the body, accounting for over 95% of its degradation. This complex cascade of enzymatic reactions produces several biologically active molecules that are implicated in a wide range of physiological and pathological processes, including immune response, neurotransmission, and inflammation.[1][2] The initial and rate-limiting step is the conversion of tryptophan to N-formylkynurenine by either indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO).[2][3] N-formylkynurenine is then rapidly converted to kynurenine (KYN), which sits at a crucial branch point of the pathway.

From kynurenine, the pathway diverges into two main branches:

-

The "Neurotoxic" Branch: Kynurenine is hydroxylated by kynurenine 3-monooxygenase (KMO) to form 3-hydroxykynurenine (3-HK).[4] Subsequent enzymatic steps lead to the production of the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist, quinolinic acid (QUIN).[5][6]

-

The "Neuroprotective" Branch: Kynurenine is transaminated by kynurenine aminotransferases (KATs) to form kynurenic acid (KYNA), an antagonist of ionotropic glutamate receptors.[4][7]

The balance between these two branches is critical for maintaining neuronal health. Dysregulation of the kynurenine pathway, often characterized by an overactivation of the KMO branch, has been linked to various neurological and psychiatric disorders, including neurodegenerative diseases, epilepsy, and depression.[4][7]

This compound: A Potent and Selective KMO Inhibitor

This compound, with the chemical name 3,4-Dimethoxy-N-[4-(3-nitrophenyl)-2-thiazolyl]benzenesulfonamide, is a potent, selective, and competitive inhibitor of KMO.[7][8] Its inhibitory action on KMO effectively shifts the metabolic flux of kynurenine away from the production of 3-HK and QUIN, and towards the synthesis of the neuroprotective KYNA.[4] This targeted modulation makes this compound an invaluable pharmacological tool for elucidating the role of the kynurenine pathway in various disease models.

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the KMO enzyme.[9] By blocking this key enzymatic step, this compound leads to an accumulation of kynurenine, which is then preferentially metabolized by KATs to produce kynurenic acid.[4][10] This results in a significant increase in the levels of neuroprotective KYNA and a concurrent decrease in the levels of neurotoxic 3-HK and QUIN.[5][11]

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a quick reference for its potency and effects.

Table 1: In Vitro Inhibition Data

| Parameter | Value | Reference |

| IC₅₀ | 37 nM | [7][8][9][11] |

| Kᵢ | 4.8 nM | [8][9][12] |

Table 2: In Vivo Effects of this compound

| Animal Model | Dose & Route | Key Findings | Reference |

| Gerbils | 30 µmol/kg, p.o. | ~85% inhibition of cerebral KMO, peaking at 2 hours and lasting up to 8 hours. | [11] |

| Gerbils & Rats | 40 mg/kg, i.p. | Significantly increased kynurenic acid concentration in brain dialysates. | [13] |

| dtsz Hamsters | 50, 100, 150 mg/kg, i.p. | Significantly reduced the severity of dystonia. 100 mg/kg led to a two- to threefold increase in striatal, cerebellar, and brainstem kynurenic acid. | [10][11] |

| Mice (immune-stimulated) | Repeated doses | Significantly decreased quinolinic acid in blood and brain. | [5] |

| Rats (Surgical Brain Injury) | 40 mg/kg, i.p. | Reduced brain edema, improved neurological function, increased kynurenic acid, and decreased quinolinic acid and apoptotic markers. | [6][14] |

| Epileptic Mice | 42 mg/kg, i.p. | Reduced seizure frequency and severity, ameliorated depressive-like behaviors, and enhanced cognitive performance. | [4] |

| Squirrel Monkeys | 10 & 20 mg/kg, i.m. | Dose-dependently reduced THC self-administration. | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Preparation of this compound Solutions

For In Vitro Studies: this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 100 mM).[8] For cell-based assays, further dilutions can be made in the appropriate cell culture medium. It is crucial to ensure the final DMSO concentration is non-toxic to the cells.

For In Vivo Administration:

-

Oral (p.o.) Administration: A common vehicle for oral gavage is a suspension in 0.5% carboxymethylcellulose (CMC) in water.

-

Intraperitoneal (i.p.) Injection: this compound can be dissolved in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a clear solution.[11] For some applications, it has been dissolved in DMSO and then diluted in sterile 0.9% saline.[3] It is recommended to prepare fresh solutions for in vivo experiments on the day of use.[11]

In Vivo Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound.

Quantification of Tryptophan Metabolites

Sample Preparation: Brain tissue is typically homogenized in ultrapure water.[16] Proteins are then precipitated using an acid, such as perchloric acid, followed by centrifugation to collect the supernatant for analysis.[16]

Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC): Kynurenic acid can be determined fluorimetrically (excitation: 344 nm, emission: 398 nm), while 3-hydroxykynurenine can be measured electrochemically.[16]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the simultaneous quantification of multiple kynurenine pathway metabolites, including kynurenine, kynurenic acid, 3-hydroxykynurenine, and quinolinic acid.[4][16]

Applications in Research and Drug Development

The ability of this compound to modulate the kynurenine pathway has led to its use in a variety of research fields.

Neuroprotection and Neurological Disorders

By increasing the neuroprotective KYNA and decreasing neurotoxic metabolites, this compound has shown promise in models of:

-

Ischemic Brain Damage: It has been shown to reduce neuronal loss in models of focal and global brain ischemia.[13]

-

Dystonia: this compound significantly reduces the severity of dystonia in a genetic hamster model.[10][11]

-

Epilepsy: It has demonstrated anticonvulsant effects and can ameliorate epilepsy-associated comorbidities.[4][7]

-

Surgical Brain Injury: this compound has been found to attenuate postoperative brain edema and neuronal apoptosis.[6][14]

-

Neurodegenerative Diseases: Altered KMO activity is associated with neurodegenerative diseases like Alzheimer's and Huntington's disease, making KMO inhibitors a potential therapeutic avenue.[7]

Cancer Research

The kynurenine pathway is increasingly recognized for its role in tumor immune evasion.[1]

-

Immune Modulation: Inhibition of KMO with this compound has been shown to activate plasmacytoid dendritic cells and enhance T cell and NK cell-mediated anti-tumor activity in multiple myeloma models.[1][17]

-

Glioblastoma: this compound can cause a dose-dependent decrease in glioblastoma cell proliferation and may synergize with chemotherapy.[18]

Substance Use Disorders

The kynurenine pathway is implicated in the neurobiology of addiction.[19]

-

Reduced Drug Self-Administration: this compound has been shown to decrease nicotine and THC self-administration in animal models, suggesting that enhancing brain KYNA levels could be a novel strategy for treating substance use disorders.[8][15][20]

Conclusion

This compound is a powerful and specific pharmacological tool for investigating the multifaceted roles of the kynurenine pathway of tryptophan metabolism. Its ability to shift the balance from neurotoxic to neuroprotective metabolites provides a valuable mechanism for exploring the therapeutic potential of KMO inhibition in a wide range of disorders, from neurodegeneration and cancer to substance abuse. This guide serves as a comprehensive resource for researchers and drug developers seeking to leverage the unique properties of this compound in their studies.

References

- 1. Frontiers | The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer [frontiersin.org]

- 2. Kynurenine pathway inhibition reduces central nervous system inflammation in a model of human African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. Quinolinic acid formation in immune-activated mice: studies with (m-nitrobenzoyl)-alanine (mNBA) and 3,4-dimethoxy-[-N-4-(-3-nitrophenyl)thiazol-2yl]-benzenesul fonamide (this compound), two potent and selective inhibitors of kynurenine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modification of kynurenine pathway via inhibition of kynurenine hydroxylase attenuates surgical brain injury complications in a male rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, kynurenine 3-monooxygenase (KMO) inhibitor (CAS 199666-03-0) | Abcam [abcam.com]

- 8. rndsystems.com [rndsystems.com]

- 9. selleckchem.com [selleckchem.com]

- 10. The kynurenine 3-hydroxylase inhibitor this compound improves dystonia in a genetic model of paroxysmal dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. adooq.com [adooq.com]

- 13. Kynurenine hydroxylase inhibitors reduce ischemic brain damage: studies with (m-nitrobenzoyl)-alanine (mNBA) and 3,4-dimethoxy-[-N-4-(nitrophenyl)thiazol-2yl]-benzenesulfonamide (this compound) in models of focal or global brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Modification of Kynurenine Pathway via Inhibition of Kynurenine Hydroxylase Attenuates Surgical Brain Injury Complications in a Male Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. CBIO-02: KYNURENINE 3-MONOOXYGENASE INHIBITION SYNERGIZES WITH THE ALKYLATING CHEMOTHERAPY TEMOZOLOMIDE TO ATTENUATE PROLIFERATION IN HUMAN GLIOBLASTOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Impact of Substance Use Disorder on Tryptophan Metabolism Through the Kynurenine Pathway: A Narrative Review [mdpi.com]

- 20. researchgate.net [researchgate.net]

The Discovery and Synthesis of Ro 61-8048: A Kynurenine 3-Monooxygenase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 61-8048, chemically known as 3,4-dimethoxy-N-[4-(3-nitrophenyl)-2-thiazolyl]benzenesulfonamide, is a potent and selective inhibitor of kynurenine 3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway. By inhibiting KMO, this compound effectively modulates the kynurenine pathway, leading to a decrease in the production of the neurotoxic metabolite 3-hydroxykynurenine and a subsequent increase in the neuroprotective kynurenic acid. This whitepaper provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It includes detailed experimental protocols for its synthesis and key biological assays, alongside a summary of its quantitative biological data. Visual diagrams of the relevant signaling pathway and experimental workflows are also presented to facilitate a deeper understanding of this significant research compound.

Discovery and Rationale

The kynurenine pathway of tryptophan metabolism is a pivotal cascade that produces several neuroactive compounds. An imbalance in this pathway has been implicated in the pathophysiology of various neurodegenerative disorders. A key enzymatic step in this pathway is the conversion of L-kynurenine to 3-hydroxykynurenine, a precursor to the excitotoxic NMDA receptor agonist quinolinic acid. This conversion is catalyzed by the enzyme kynurenine 3-monooxygenase (KMO).

The discovery of this compound stemmed from the therapeutic hypothesis that inhibiting KMO could shift the metabolic flux of the kynurenine pathway away from the neurotoxic branch and towards the production of kynurenic acid, an antagonist of ionotropic glutamate receptors with neuroprotective properties. Researchers at F. Hoffmann-La Roche Ltd. undertook a focused research program to identify potent and selective inhibitors of KMO, leading to the development of this compound in 1997[1].

Synthesis of this compound

The synthesis of this compound has been reported in the scientific literature. The following protocol is a composite based on the synthetic route described by Röver et al. (1997).

Experimental Protocol: Synthesis of 3,4-dimethoxy-N-[4-(3-nitrophenyl)-2-thiazolyl]benzenesulfonamide (this compound)

Materials:

-

2-Amino-4-(3-nitrophenyl)thiazole

-

3,4-Dimethoxybenzenesulfonyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO3)

-

Magnesium sulfate (MgSO4)

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-Amino-4-(3-nitrophenyl)thiazole in anhydrous pyridine and cool the mixture in an ice bath.

-

Addition of Sulfonyl Chloride: To the cooled solution, add 3,4-dimethoxybenzenesulfonyl chloride portion-wise while maintaining the temperature below 5 °C.

-

Reaction: Allow the reaction mixture to stir at room temperature overnight.

-

Work-up:

-

Pour the reaction mixture into ice-cold water and acidify with 2N HCl.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol to yield 3,4-dimethoxy-N-[4-(3-nitrophenyl)-2-thiazolyl]benzenesulfonamide (this compound) as a solid.

-

-

Characterization: Confirm the structure and purity of the final compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Mechanism of Action

This compound exerts its biological effects through the potent and selective inhibition of kynurenine 3-monooxygenase (KMO). KMO is a flavin-dependent monooxygenase located on the outer mitochondrial membrane that hydroxylates L-kynurenine to 3-hydroxykynurenine.

By inhibiting KMO, this compound blocks this conversion, leading to two major downstream consequences:

-

Reduction of Neurotoxic Metabolites: The production of 3-hydroxykynurenine and its subsequent neurotoxic metabolite, quinolinic acid, is significantly decreased.

-

Increase of Neuroprotective Metabolites: The accumulation of L-kynurenine shunts the pathway towards its transamination by kynurenine aminotransferases (KATs), resulting in an increased synthesis of the neuroprotective metabolite, kynurenic acid.

The elevated levels of kynurenic acid can then antagonize the glycine site of NMDA receptors and alpha-7 nicotinic acetylcholine receptors, thereby reducing excitotoxicity and conferring neuroprotection[1][2].

Figure 1. The Kynurenine Pathway and the inhibitory action of this compound on KMO.

Biological Data

The biological activity of this compound has been characterized in various in vitro and in vivo studies. A summary of the key quantitative data is presented below.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Species/System | Reference |

| IC50 | 37 nM | Rat KMO | [1] |

| Ki | 4.8 nM | Recombinant human KMO | [2] |

Table 2: In Vivo Effects of this compound

| Animal Model | Dose | Route | Effect | Reference |

| Rat | 30 mg/kg | p.o. | ~85% inhibition of cerebral KMO | [1] |

| Rat | 100 µmol/kg | p.o. | 7.5-fold increase in hippocampal kynurenic acid | [1] |

| Gerbil | 3-5 µmol/kg | p.o. | ED50 for KMO inhibition in the brain | [1] |

| Hamster | 50-150 mg/kg | i.p. | Significant reduction in dystonia severity | |

| Rat | 30 and 100 mg/kg | i.p. | Increased extracellular kynurenic acid in NAc shell |

Key Experimental Protocols

Kynurenine 3-Monooxygenase (KMO) Inhibition Assay

This protocol describes a method to determine the inhibitory activity of compounds like this compound on KMO. The assay measures the formation of 3-hydroxykynurenine from L-kynurenine.

Materials:

-

Recombinant KMO enzyme

-

L-kynurenine (substrate)

-

NADPH (cofactor)

-

This compound or other test compounds

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Acetonitrile or other quenching solution

-

HPLC-MS/MS system

Procedure:

-

Enzyme Preparation: Dilute the recombinant KMO enzyme to the desired concentration in the assay buffer.

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Reaction Initiation: In a microplate, combine the KMO enzyme solution, the test compound solution (or vehicle control), and pre-warm to 37°C. Initiate the reaction by adding a solution of L-kynurenine and NADPH.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution, such as cold acetonitrile, which precipitates the enzyme.

-

Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant for analysis.

-

Analysis: Analyze the amount of 3-hydroxykynurenine formed using a validated HPLC-MS/MS method.

-